molecular formula C26H22FNO5S3 B11176519 dimethyl 2-{1-[(3-fluorophenyl)carbonyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{1-[(3-fluorophenyl)carbonyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11176519
M. Wt: 543.7 g/mol
InChI Key: AQYOEJQRKMPJKM-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 2-[1-(3-FLUOROBENZOYL)-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 4,5-DIMETHYL 2-[1-(3-FLUOROBENZOYL)-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps and specific reaction conditions. One of the synthetic routes includes the reaction of 2-(fluorobenzoyl)cyclohexane-1,3-diones with hydroxylamine in methanol at room temperature, leading to the formation of intermediate compounds . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine, triethylamine, and acetone cyanohydrin . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydroxylamine leads to the formation of 6,7-dihydro-1,2-benzisoxazol-4(5H)-ones .

Scientific Research Applications

4,5-DIMETHYL 2-[1-(3-FLUOROBENZOYL)-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In industry, it can be used in the production of advanced materials and as a catalyst in certain chemical reactions .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to participate in various biochemical reactions. For example, the fluorobenzoyl group can interact with enzymes and receptors, leading to changes in their activity . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Compared to other similar compounds, 4,5-DIMETHYL 2-[1-(3-FLUOROBENZOYL)-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its combination of functional groups and structural features. Similar compounds include fluorine-containing 6,7-dihydrobenzisoxazolones and 2-(fluorobenzoyl)cyclohexane-1,3-diones . These compounds share some structural similarities but differ in their specific functional groups and reactivity.

Properties

Molecular Formula

C26H22FNO5S3

Molecular Weight

543.7 g/mol

IUPAC Name

dimethyl 2-[1-(3-fluorobenzoyl)-2,2,7-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C26H22FNO5S3/c1-13-9-10-16-17(11-13)28(22(29)14-7-6-8-15(27)12-14)26(2,3)21(34)18(16)25-35-19(23(30)32-4)20(36-25)24(31)33-5/h6-12H,1-5H3

InChI Key

AQYOEJQRKMPJKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C4=CC(=CC=C4)F)(C)C

Origin of Product

United States

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